
tert-Butyl-(1-Hydroxypropan-2-yl)carbamate
Übersicht
Beschreibung
tert-Butyl (1-hydroxypropan-2-yl)carbamate: is an organic compound with the molecular formula C8H17NO3. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a hydroxypropan-2-yl group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-hydroxypropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-DL-alaninol, is a biochemical reagent . It is primarily used in the preparation of heterocyclic compounds, as integrase inhibiting antiviral agents
Mode of Action
The mode of action of N-Boc-DL-alaninol involves the protection of amino groups in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed with mild acid .
Biochemical Pathways
The biochemical pathways affected by N-Boc-DL-alaninol are related to the synthesis of heterocyclic compounds . The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.
Pharmacokinetics
The pharmacokinetic properties of N-Boc-DL-alaninol include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a LogP value of 2.16, indicating its lipophilicity . Its water solubility is classified as very soluble .
Result of Action
The result of N-Boc-DL-alaninol’s action is the formation of carbamates from CO2 and amines. This reaction is facilitated by the electrophilic character of oxalyl chloride . The compound’s action also results in the protection of amino groups in organic synthesis .
Action Environment
The action of N-Boc-DL-alaninol is influenced by environmental factors such as temperature and pH. The reactions involving this compound take place under room temperature conditions . The installation and removal of the Boc group are facilitated by basic and acidic conditions, respectively .
Biochemische Analyse
Biochemical Properties
tert-Butyl (1-hydroxypropan-2-yl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, including integrase, which is crucial for its antiviral properties . The nature of these interactions involves the inhibition of integrase activity, thereby preventing the integration of viral DNA into the host genome. This compound’s ability to inhibit integrase makes it a valuable tool in antiviral research and drug development.
Cellular Effects
The effects of tert-Butyl (1-hydroxypropan-2-yl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with integrase affects the viral replication cycle, thereby impacting the overall cellular environment . Additionally, this compound’s role in the synthesis of heterocyclic compounds can lead to changes in cellular metabolism and gene expression, further influencing cell function.
Molecular Mechanism
At the molecular level, tert-Butyl (1-hydroxypropan-2-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It inhibits integrase by binding to its active site, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome . This inhibition is crucial for its antiviral properties. Additionally, the compound may influence other enzymes and proteins involved in cellular metabolism and gene expression, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (1-hydroxypropan-2-yl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as being sealed in dry conditions and stored in a freezer at -20°C Over time, any degradation of the compound could potentially affect its efficacy and the long-term effects on cellular function
Dosage Effects in Animal Models
The effects of tert-Butyl (1-hydroxypropan-2-yl)carbamate vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects, such as integrase inhibition and modulation of cellular metabolism . At higher doses, toxic or adverse effects may be observed. These effects could include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues. It is crucial to determine the optimal dosage that maximizes the compound’s efficacy while minimizing any adverse effects.
Metabolic Pathways
tert-Butyl (1-hydroxypropan-2-yl)carbamate: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical effects. The compound’s role in the synthesis of heterocyclic compounds suggests its involvement in metabolic pathways related to nucleotide synthesis and DNA replication . Additionally, its interaction with integrase indicates its participation in pathways associated with viral replication and integration. These interactions can influence metabolic flux and metabolite levels, further contributing to the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, tert-Butyl (1-hydroxypropan-2-yl)carbamate is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of tert-Butyl (1-hydroxypropan-2-yl)carbamate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus could enhance its ability to inhibit integrase and prevent viral DNA integration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl (1-hydroxypropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 1-chloro-2-propanol in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of tert-butyl (1-hydroxypropan-2-yl)carbamate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the hydroxypropan-2-yl group.
tert-Butyl (1-chloropropan-2-yl)carbamate: Similar structure but with a chloro group instead of a hydroxy group.
tert-Butyl (1-methoxypropan-2-yl)carbamate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
tert-Butyl (1-hydroxypropan-2-yl)carbamate is unique due to the presence of both the hydroxy and carbamate functional groups, which confer distinct reactivity and biological activity. The hydroxy group allows for additional chemical modifications and interactions, making it a versatile compound in various applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAFIZPRSXHMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337965 | |
| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147252-84-4 | |
| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-2-Amino-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate?
A1: Determining the crystal structure of a molecule provides valuable information about its three-dimensional arrangement and bonding patterns. [] This information can be crucial for understanding the compound's chemical reactivity, potential biological activity, and for designing new molecules with specific properties. In this case, knowing the precise arrangement of atoms in (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate, including bond lengths, bond angles, and the overall conformation, can inform further research and potential applications of this molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


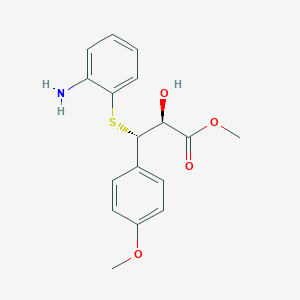
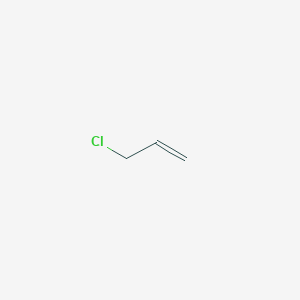
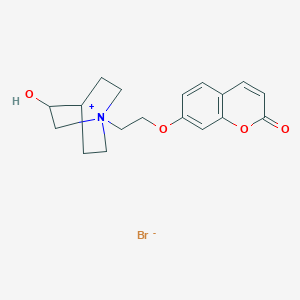


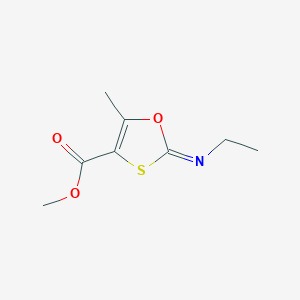
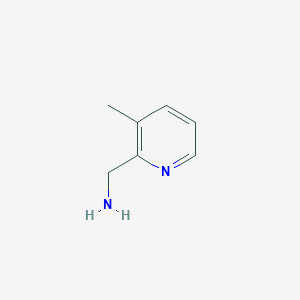
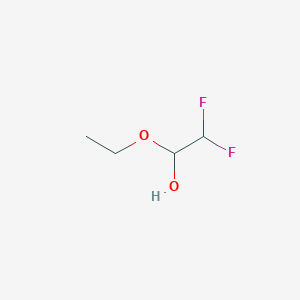
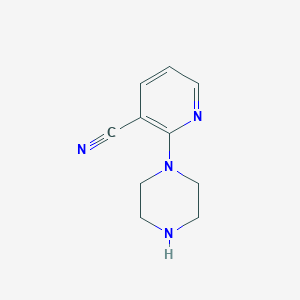

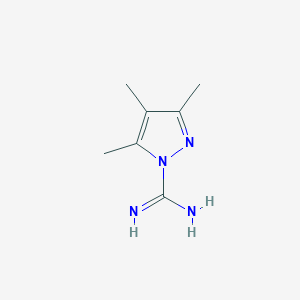
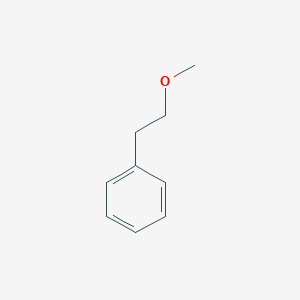
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
